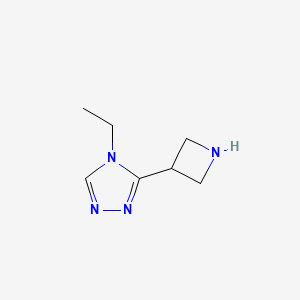

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole” is a complex organic molecule that contains an azetidine ring and a 1,2,4-triazole ring. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and 1,2,4-triazoles are five-membered heterocycles containing three nitrogen atoms .

Scientific Research Applications

Anticonvulsant Properties

A pivotal study explored the synthesis and anticonvulsant screening of 1,2,4-triazole derivatives, notably including compounds analogous to the chemical structure of interest. The research highlighted the design, synthesis, and evaluation of new (arylalkyl)azoles, particularly emphasizing their anticonvulsant properties. The compounds showcased protective effects against seizures induced by 6Hz and maximal electroshock (MES) in mice, with specific compounds demonstrating activity at 100mg/kg without exhibiting neurotoxicity. These findings accentuate the potential of these compounds as anticonvulsants, with the mentioned derivatives exhibiting favorable pharmacokinetic properties, such as high membrane permeability and oral absorptivity. However, the study also noted the need for further optimization to address hERG inhibition, a common concern in drug development (Sarı, Kaynak, & Dalkara, 2018).

Anti-inflammatory and Analgesic Activity

Another research avenue explored the synthesis of 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles, with a focus on their anti-inflammatory and analgesic potential. The compounds, including derivatives structurally related to the chemical of interest, demonstrated significant, dose-dependent anti-inflammatory activity against carrageenin-induced paw edema in rats. Moreover, the analgesic activity of these compounds correlated well with their anti-inflammatory activities, indicating their therapeutic potential in treating conditions involving inflammation and pain (El-Emam & Ibrahim, 1991).

Prevention of Ethanol-induced Oxidative Stress

In a distinct study, the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress were investigated. The research demonstrated the efficacy of certain derivatives in ameliorating peroxidative injury caused by ethanol administration in mouse liver and brain tissues. The study highlighted the potential of these compounds, including analogs related to the chemical structure , in selectively controlling ethanol-induced oxidative damage, thus providing insights into their potential therapeutic applications (Aktay, Tozkoparan, & Ertan, 2005).

properties

IUPAC Name |

3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-11-5-9-10-7(11)6-3-8-4-6/h5-6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWOTULEULGVDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1C2CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)

![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)

![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)

![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)